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Introduction
Alcohol use disorder (AUD) is a chronic relapsing brain disorder characterized by compulsive

alcohol use, loss of control over alcohol intake, and a negative emotional state when not using.

The nociceptin/orphanin FQ (N/OFQ) system and its receptor (NOP receptor) have emerged as

a promising target for the development of therapeutics for AUD. LY2940094 is a potent and

selective NOP receptor antagonist that has demonstrated efficacy in reducing alcohol

consumption and seeking behaviors in preclinical models.[1][2] This document provides

detailed application notes and protocols for the use of LY2940094 tartrate in alcohol self-

administration studies in rodents, based on published research.

Mechanism of Action
LY2940094 acts as a competitive antagonist at the NOP receptor, a Gi/o protein-coupled

receptor.[3][4] The NOP receptor system is implicated in stress, reward, and motivation, all of

which play a crucial role in the pathophysiology of AUD. In the context of alcohol-related

behaviors, LY2940094 is thought to exert its effects by modulating the mesolimbic dopamine

system. Ethanol administration typically increases dopamine release in the nucleus

accumbens, a key component of the brain's reward circuitry. LY2940094 has been shown to

block this ethanol-stimulated dopamine release, thereby potentially reducing the reinforcing

effects of alcohol.[1][2]
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Caption: Proposed mechanism of LY2940094 in modulating alcohol reward pathways.

Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating

the effects of LY2940094 on alcohol self-administration and related behaviors.

Table 1: Effect of LY2940094 on Home-Cage Ethanol Self-Administration in Alcohol-Preferring

Rats
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Animal Model
Dose (mg/kg,
p.o.)

Time Point
Ethanol Intake
Reduction vs.
Vehicle

Reference

Indiana Alcohol-

Preferring (P)

Rats

30 3 hours Significant [1]

Indiana Alcohol-

Preferring (P)

Rats

30 12 hours Significant [1]

Marchigian

Sardinian

Alcohol-

Preferring (msP)

Rats

3 24 hours Significant [1]

Marchigian

Sardinian

Alcohol-

Preferring (msP)

Rats

30
2, 8, and 24

hours
Significant [1]

Table 2: Effect of LY2940094 on Operant Alcohol Self-Administration and Motivation in P Rats

Behavioral
Paradigm

Dose (mg/kg,
p.o.)

Outcome
Measure

Effect vs.
Vehicle

Reference

Progressive

Ratio
30 Breakpoint

Significantly

Reduced
[1]

Progressive

Ratio
30

Responses on

Active Lever

Significantly

Reduced
[1]

Table 3: Effect of LY2940094 on Stress-Induced Reinstatement of Alcohol-Seeking in msP Rats
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Stressor
Dose (mg/kg,
p.o.)

Outcome
Measure

Effect vs.
Vehicle

Reference

Yohimbine (2

mg/kg, i.p.)
3

Reinstatement of

Seeking

Significantly

Inhibited
[1]

Yohimbine (2

mg/kg, i.p.)
30

Reinstatement of

Seeking

Completely

Blocked
[1]

Table 4: Effect of LY2940094 on Ethanol-Stimulated Dopamine Release in the Nucleus

Accumbens

Ethanol
Challenge

Dose (mg/kg,
p.o.)

Outcome
Measure

Effect Reference

1.1 g/kg, i.p. 30
Dopamine

Release
Blocked [1][2]

Experimental Protocols
LY2940094 Tartrate Formulation and Administration
Materials:

LY2940094 tartrate

20% (w/v) Captisol® in 25 mM phosphate buffer (pH 3) or 20% SBE-β-CD in saline

Oral gavage needles

Standard laboratory scale and vortex mixer

Procedure:

Calculate the required amount of LY2940094 tartrate based on the desired dose and the

number of animals, adjusting for the molecular weight of the tartrate salt.

Prepare the vehicle solution (e.g., 20% Captisol® in 25 mM phosphate buffer, pH 3).
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Dissolve the calculated amount of LY2940094 tartrate in the vehicle. Vortex thoroughly to

ensure complete dissolution.

Administer the solution orally (p.o.) to the rats using an appropriate gavage needle at a

volume of 2-3 ml/kg.

Prepare fresh solutions daily.

Operant Alcohol Self-Administration
Apparatus:

Standard operant conditioning chambers equipped with two levers, a liquid delivery system,

and cue lights.

Procedure:

Acquisition: Train rats to self-administer a 10% (v/v) ethanol solution. Initially, responding on

the active lever is reinforced on a fixed-ratio 1 (FR1) schedule, where each press delivers

0.1 mL of the ethanol solution. A 5-second timeout period, signaled by a cue light, follows

each reinforcement. Training sessions are typically 30 minutes daily.

Stabilization: Continue daily sessions until a stable baseline of responding is achieved (e.g.,

less than 20% variation in responses over three consecutive days).

Drug Testing: Once a stable baseline is established, administer LY2940094 or vehicle prior to

the self-administration session. The pre-treatment time may vary depending on the study

design (e.g., 60 minutes before the session).

Progressive Ratio Schedule
Procedure:

Following stable responding on an FR schedule, switch to a progressive ratio (PR) schedule.

In a PR schedule, the number of lever presses required to receive a single reinforcement

increases after each successful reinforcement (e.g., 1, 2, 4, 6, 9, 12...).
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The session ends after a predetermined period of inactivity (e.g., 30 minutes) where the rat

ceases to respond.

The primary outcome measure is the breakpoint, which is the final ratio completed before the

cessation of responding. This reflects the motivation to work for the reward.

Administer LY2940094 or vehicle prior to the PR session as in the operant self-administration

protocol.

Stress-Induced Reinstatement of Alcohol-Seeking
Procedure:

Acquisition and Extinction: Train rats in the operant self-administration paradigm as

described above. Following stable responding, begin extinction sessions where lever

presses are no longer reinforced with alcohol. Continue extinction until responding on the

active lever is significantly reduced (e.g., to less than 25% of the baseline).

Reinstatement Test:

Administer LY2940094 (e.g., 3 or 30 mg/kg, p.o.) or vehicle.

After a set pre-treatment time (e.g., 30 minutes), administer a pharmacological stressor

such as yohimbine (e.g., 2 mg/kg, i.p.).

Place the rat in the operant chamber 30 minutes after the yohimbine injection for a

reinstatement session under extinction conditions (i.e., no alcohol is delivered).

Record the number of presses on the active and inactive levers. An increase in active

lever pressing compared to the extinction baseline indicates reinstatement of alcohol-

seeking behavior.
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Caption: General experimental workflow for alcohol self-administration studies.

Concluding Remarks
LY2940094 tartrate has demonstrated robust efficacy in reducing alcohol consumption and

seeking in various preclinical models of AUD. The protocols outlined in this document provide a

framework for researchers to investigate the therapeutic potential of NOP receptor antagonists.

Careful consideration of experimental design, including the choice of animal model, behavioral

paradigm, and drug formulation, is critical for obtaining reliable and reproducible results. The

data suggest that antagonism of the NOP receptor system is a viable strategy for the

development of novel pharmacotherapies for alcohol use disorder.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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